N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane
Description
N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane is a structurally complex compound featuring two naphthalene rings interconnected via methylamino groups at positions 1 and 2, with an additional sulfane (S⁰ or persulfide-like) moiety. This unique architecture combines aromaticity, amine functionality, and sulfur-based reactivity, making it a subject of interest in organic chemistry and pharmacological research. The naphthalene backbone contributes to π-π stacking interactions and lipophilicity, while the methylamino groups enhance hydrogen-bonding capacity and basicity. The sulfane component may confer redox activity or metal-binding properties, distinguishing it from other sulfur-containing derivatives like sulfonamides or sulfonic acids.
Properties
CAS No. |
666175-40-2 |
|---|---|
Molecular Formula |
C22H22N2S |
Molecular Weight |
346.49 |
IUPAC Name |
N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane |
InChI |
InChI=1S/C22H20N2.H2S/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2;/h3-14,23-24H,1-2H3;1H2 |
InChI Key |
CNCIWRICFWMWMC-UHFFFAOYSA-N |
SMILES |
CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC.S |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine typically involves the reaction of naphthylamine derivatives with methylating agents under controlled conditions. One common method involves the reaction of 2-naphthylamine with formaldehyde and formic acid, followed by methylation using methyl iodide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); often in the presence of a catalyst or under reflux conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives (oxidation), amine derivatives (reduction), and halogenated or nitrated naphthalene compounds (substitution).
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function.
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Escherichia coli | 0.30 - 0.35 | Effective against biofilm |
Antitumor Activity
The compound's structural features may also confer antitumor properties. Research on related naphthalene compounds has demonstrated cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. The presence of electron-donating groups has been linked to enhanced activity.
| Activity Type | Target Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Antitumor | HT29 (Colon) | < 1.98 | Significant growth inhibition |
| Antitumor | MCF-7 (Breast) | < 2.50 | Enhanced by specific substitutions |
Antimicrobial Evaluation
In vitro studies have assessed the antimicrobial efficacy of similar naphthalene derivatives. One study demonstrated that modifications in the naphthalene ring could enhance the compound's ability to inhibit biofilm formation in bacterial cultures, suggesting potential for development as an antibacterial agent.
Cytotoxicity Assays
Another study focused on the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. Results indicated that specific structural features, such as the presence of a methylamino group, significantly influenced cytotoxicity, providing insights into how modifications can enhance therapeutic efficacy.
Material Science Applications
Beyond biological applications, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine; sulfane is being explored in material science for its potential use in organic electronics and photonic devices due to its electronic properties derived from the conjugated naphthalene system.
Mechanism of Action
The mechanism of action of N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Cyclopentyl vs.
- Pyrrolidinylmethyl : The cyclic pyrrolidine group () enhances solubility but reduces aromatic interactions due to steric hindrance.
- Neuroactive Derivatives: Naphthyl-substituted amines () exhibit central nervous system (CNS) activity, suggesting the target’s methylamino-naphthalene system may share similar pharmacokinetic profiles.
Aromatic System Variations
The number and arrangement of aromatic rings modulate interactions with biological targets:
Key Findings :
- Dual vs. Single Rings : The target’s dual naphthalene system likely improves binding to hydrophobic pockets in enzymes or receptors compared to phenyl-based analogs ().
- Tri-aromatic Systems : Compounds with three aromatic rings () exhibit higher thermal stability, suggesting the target’s dual-ring system balances lipophilicity and solubility.
Functional Group Comparisons: Sulfur Moieties
Sulfur-containing groups dictate reactivity and bioactivity:
| Compound Name | Sulfur Group | Reactivity/Bioactivity | Reference |
|---|---|---|---|
| Target Compound | Sulfane (S⁰) | Potential redox activity, metal chelation | — |
| N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide | Sulfonamide | H-bond acceptor, acidic proton | |
| Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid | Sulfonic acid | High acidity, ionic interactions |
Key Findings :
- Sulfane vs. Sulfonamide : Sulfonamides () participate in hydrogen bonding but lack the redox versatility of sulfane.
- Sulfonic Acid : Ionic sulfonic acid groups () enhance water solubility but reduce membrane permeability compared to the target’s neutral sulfane.
Key Findings :
- Anticancer Potential: Naphthalene derivatives () disrupt cellular membranes or DNA intercalation, suggesting similar pathways for the target.
- Neuroactivity: Methylamino-naphthalene systems () may interact with neurotransmitter receptors, though the target’s sulfane moiety could mitigate CNS penetration.
Biological Activity
N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine; sulfane is a compound that has gained attention in recent years for its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a complex structure with a naphthalene core, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 270.39 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, compounds similar to N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine have demonstrated significant cytotoxic effects against various cancer cell lines:
- In Vitro Studies : A study evaluated the cytotoxicity of naphthalene-substituted triazole derivatives, revealing that these compounds could induce apoptosis and cell cycle arrest in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM. The results indicated a dose-dependent relationship in inducing cell death, highlighting their potential as anticancer agents .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6a | 1 | Induces apoptosis |
| 8c | 1 | Cell cycle arrest |
Antimicrobial Activity
Naphthalene derivatives are also recognized for their antimicrobial properties. Research has shown that compounds containing naphthalene moieties exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial cell membranes and inhibit essential metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Antioxidant Activity
The antioxidant capacity of naphthalene derivatives has been assessed through various assays, such as DPPH radical scavenging. These compounds demonstrate significant ability to neutralize free radicals, which can contribute to oxidative stress-related diseases .
Case Study 1: Naphthalene Derivatives in Cancer Therapy
A study published in Nature Reviews Cancer discussed the use of naphthalene derivatives in targeting the epidermal growth factor receptor (EGFR), a critical pathway in cancer proliferation. The findings suggested that these compounds could serve as effective EGFR inhibitors, providing a novel approach to cancer treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers synthesized several naphthalene-based compounds and tested their efficacy against resistant bacterial strains. The results indicated that certain modifications to the naphthalene structure significantly enhanced antimicrobial potency, suggesting a pathway for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for synthesizing N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane?
- Methodology : Transition-metal-free thioamination using sulfenamides and arynes (e.g., 1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate) in the presence of CsF in DME solvent at 25°C for 24 hours. This approach avoids costly catalysts and enables regioselective sulfur incorporation .
- Key Steps :
- Purification via flash column chromatography (silica gel, pet. ether/CH₂Cl₂).
- Yield optimization through stoichiometric adjustments (e.g., 2.2 mmol CsF per 0.5 mmol sulfenamide).
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign methylamino protons (δ ~2.5–3.0 ppm) and naphthalene aromatic signals (δ ~7.0–8.5 ppm). Compare coupling constants to established analogs .
- IR Spectroscopy : Identify sulfane (C-S) stretches at ~600–700 cm⁻¹ and amine N-H stretches at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <1 ppm error .
Q. How can solubility and stability be assessed for this compound?
- Solubility Testing : Screen in polar (DMSO, MeOH) and non-polar (CHCl₃, hexane) solvents. Sulfane groups may enhance solubility in DMSO .
- Stability : Monitor degradation under light, heat, and air exposure via HPLC or TLC. Air-sensitive amines require inert-atmosphere handling .
Advanced Research Questions
Q. How can crystallographic ambiguities in structural determination be resolved?
- Software Tools : Use SHELXL for small-molecule refinement and SHELXS/SHELXD for phase solving. Validate models using WinGX and ORTEP-III for thermal ellipsoid visualization .
- Common Pitfalls :
- Twinning: Address via Hooft/Y statistics in SHELXL.
- Disorder: Apply PART/ISOR restraints for flexible groups .
Q. What strategies optimize reaction yields in transition-metal-free syntheses?
- Parameter Optimization :
- Solvent : DME > THF due to better CsF solubility.
- Temperature : 25°C avoids side reactions (e.g., desulfurization).
- Catalyst Loading : Excess CsF (4.4 equiv.) improves aryne activation .
- Scale-Up : Use continuous flow reactors to enhance mixing and reduce reaction time .
Q. How does the sulfane group influence pharmacological activity?
- Mechanistic Insights : Sulfane enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase inhibitors). Compare IC₅₀ values of sulfane vs. non-sulfane analogs .
- Biological Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
